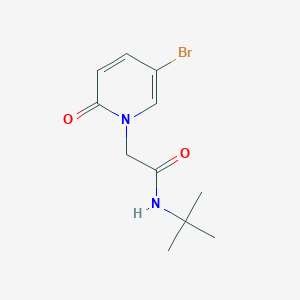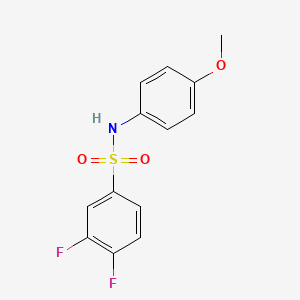![molecular formula C16H25N3O3 B7477055 N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide](/img/structure/B7477055.png)
N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide, also known as UMB24, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the brain and other tissues. This compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to modulate the activity of various receptors, including the dopamine D2 receptor, the sigma-1 receptor, and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In the brain, this compound has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This compound has also been shown to decrease the levels of inflammatory cytokines and increase the levels of antioxidant enzymes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In animal models of drug addiction, this compound has been shown to reduce drug-seeking behavior and attenuate the rewarding effects of drugs.
実験室実験の利点と制限
N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
将来の方向性
There are several future directions for N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide research, including the development of this compound-based drugs for the treatment of neurodegenerative disorders, cancer, and drug addiction. Further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to evaluate its safety and efficacy in clinical trials.
合成法
N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 2,4-dioxo-1,3-diazaspiro[4.4]nonane, followed by the addition of N-methylacetic anhydride. The final product is obtained through purification using a column chromatography technique.
科学的研究の応用
N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug addiction research, this compound has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the treatment of drug addiction.
特性
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-18(12-7-3-2-4-8-12)13(20)11-19-14(21)16(17-15(19)22)9-5-6-10-16/h12H,2-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXPTMLUELMPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C3(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![N-(2-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7477007.png)
![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)

![4-[(2-Methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]benzonitrile](/img/structure/B7477026.png)
![[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate](/img/structure/B7477050.png)
![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477068.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzyl-5-bromothiophene-2-carboxamide](/img/structure/B7477071.png)
![Phenyl-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]phenyl]methanone](/img/structure/B7477086.png)